molecular formula C14H16N2O6S B1237077 (5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No. B1237077
M. Wt: 340.35 g/mol
InChI Key: KJQZKTFSANMFQJ-RPGQRGOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparenomycin A is a member of carbapenems.

Scientific Research Applications

Antibiotic Research

This chemical compound is primarily studied in the context of antibiotic research. It's been identified as a key structure in new beta-lactam antibiotics, like PS-6 and PS-7, isolated from various Streptomyces species. These antibiotics exhibit unique physicochemical properties and structural characteristics, highlighting their potential in combating bacterial infections (Shibamoto et al., 1980).

Carbapenem Antibiotics

The compound is also significant in the synthesis and study of carbapenem antibiotics. Carpetimycins C and D, for instance, are carbapenem antibiotics structurally related to this compound, showcasing its relevance in developing new antimicrobial agents (Nakayama et al., 1983).

Chemical Synthesis Studies

Research has been conducted on the synthesis of compounds related to this chemical, demonstrating its importance in the field of organic chemistry. Studies include the synthesis of cis-carbapenems and other derivatives, which are crucial in understanding the chemical properties and potential applications of this compound (Natsugari et al., 1983).

Structural and Mechanistic Insights

X-ray structural analyses of related beta-lactam antibiotics provide insight into the molecular mechanics and dynamics of compounds containing this chemical structure. Such studies are vital for understanding the action mechanism of these antibiotics and their interactions at the molecular level (Dapporto et al., 1999).

properties

Product Name

(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23?/m1/s1

InChI Key

KJQZKTFSANMFQJ-RPGQRGOQSA-N

Isomeric SMILES

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO

Canonical SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

synonyms

asparenomycin
asparenomycin A
asparenomycin B
asparenomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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